molecular formula C24H15N B12090958 4-(Pyren-1-ylethynyl)aniline CAS No. 880081-83-4

4-(Pyren-1-ylethynyl)aniline

Cat. No.: B12090958
CAS No.: 880081-83-4
M. Wt: 317.4 g/mol
InChI Key: IKUKEZXZIDPEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyren-1-ylethynyl)aniline typically involves the Sonogashira coupling reaction. This method includes the reaction of 1-bromopyrene with trimethyl(pyren-1-ylethynyl)silane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyren-1-ylethynyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrene derivatives, which can exhibit altered photophysical properties .

Mechanism of Action

The mechanism by which 4-(Pyren-1-ylethynyl)aniline exerts its effects is primarily through its interaction with light. The compound’s conjugated π-system allows for efficient absorption and emission of light, making it highly effective in photophysical applications. The molecular targets include various photoreceptors and electronic devices, where it facilitates charge transfer and light emission .

Comparison with Similar Compounds

  • N,N-Diphenyl-4-(pyren-1-yl)aniline (PyTPA)
  • 4,4′,4′′-Trispyrenylphenylamine (TPyPA)
  • 2-(Phenylethynyl)pyridine derivatives

Comparison: 4-(Pyren-1-ylethynyl)aniline stands out due to its unique ethynyl bridge, which enhances its electronic properties compared to other pyrene derivatives. This structural feature allows for better conjugation and improved nonlinear optical properties .

Properties

CAS No.

880081-83-4

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

4-(2-pyren-1-ylethynyl)aniline

InChI

InChI=1S/C24H15N/c25-21-13-5-16(6-14-21)4-7-17-8-9-20-11-10-18-2-1-3-19-12-15-22(17)24(20)23(18)19/h1-3,5-6,8-15H,25H2

InChI Key

IKUKEZXZIDPEHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.